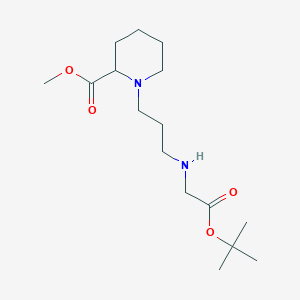
1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride
Vue d'ensemble
Description
1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride is a useful research compound. Its molecular formula is C24H33Cl2FN2 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic and Diagnostic Applications in Oncology Analogues of 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride (PB28) show potential in therapeutic and diagnostic applications in oncology. Modified analogues with reduced lipophilicity have been designed to enhance utility, exhibiting affinities within receptor subtypes and minimal antiproliferative activity, making them suitable for entry into tumor cells (Abate et al., 2011).
Synthesis for Potential Calcium Channel Blockers Studies on the synthesis of flunarizine, a calcium channel blocker, involve compounds structurally related to 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride. These syntheses contribute to treatments for migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev et al., 2016).
Dopamine Uptake Inhibition for Neurological Disorders 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a derivative, acts as a dopamine uptake inhibitor. It has been synthesized for potential use in treating neurological disorders, including cocaine abuse (Ironside et al., 2002).
Neuroleptic Agent Metabolism The metabolites of compounds related to 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride have been synthesized and studied for confirming structures. These studies provide insights into the metabolism of neuroleptic agents, aiding in the development of cerebral vasodilators and other neurologically active drugs (Ohtaka et al., 1989).
Catalyzed Synthesis for Neuroleptic Agents Research on the catalyzed synthesis of compounds like Fluspirilen and Penfluridol, which are neuroleptic agents, involves derivatives of 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride. These studies contribute to the synthesis of pharmaceuticals containing piperazine moieties, important for treating psychiatric disorders (Botteghi et al., 2001).
Binding Studies in Platelets Investigations into the binding of compounds like GBR 12935 to human platelets have implications for understanding interactions with the cytochrome P-450 system. This research aids in comprehending the pharmacological activity of similar piperazine derivatives (Norlén & Allard, 1997).
Development of Antidepressants with Improved Profiles The synthesis and evaluation of derivatives involving piperazine structures, such as 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, aim at developing serotonin-selective reuptake inhibitors (SSRIs) with potentially fewer adverse reactions. This research is significant for advancing the treatment of depression with improved drug profiles (Dorsey et al., 2004).
Propriétés
IUPAC Name |
1-cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2.2ClH/c25-22-11-7-10-21(19-22)24(18-20-8-3-1-4-9-20)27-16-14-26(15-17-27)23-12-5-2-6-13-23;;/h1,3-4,7-11,19,23-24H,2,5-6,12-18H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNCRDCBSUJVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC(=CC=C4)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343027 | |
| Record name | 1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride | |
CAS RN |
2707945-83-1 | |
| Record name | 1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



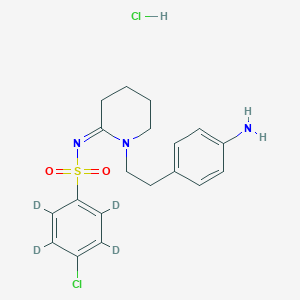
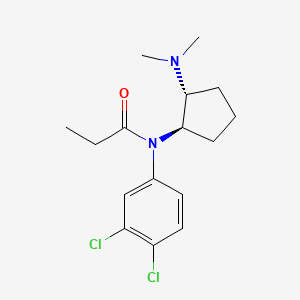
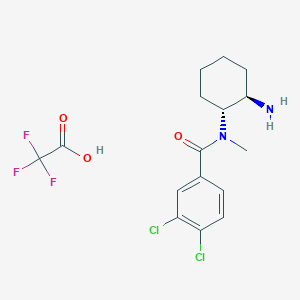
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride](/img/structure/B8100890.png)

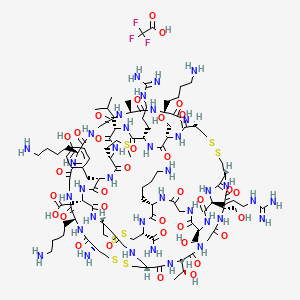
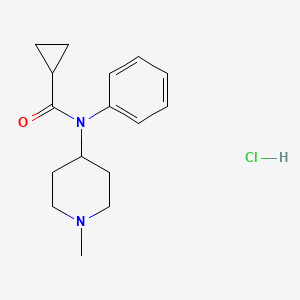

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B8100919.png)
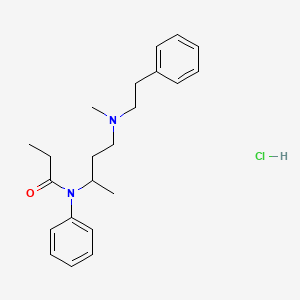
![(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B8100951.png)


